molecular formula C18H20BCl2NO3 B2852037 2,4-Dichloro-5-(3-pyridylmethoxy)phenylboronic aicd pinacol ester CAS No. 2377607-60-6

2,4-Dichloro-5-(3-pyridylmethoxy)phenylboronic aicd pinacol ester

Cat. No.: B2852037
CAS No.: 2377607-60-6
M. Wt: 380.07
InChI Key: FVHJBIGNZDKEHX-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(3-pyridylmethoxy)phenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H20BCl2NO3. It is a boronic acid derivative that contains a pyridine ring and two chlorine atoms on the phenyl ring. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,4-dichlorophenol with 3-pyridylmethanol in the presence of a base, followed by the introduction of a boronic acid group using a suitable boronic acid derivative. The reaction conditions typically include the use of a solvent such as dichloromethane or tetrahydrofuran, and a catalyst such as a palladium complex.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or potassium iodide.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenylboronic acids or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules.

  • Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

  • Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of boronic acid-based drugs.

  • Industry: It is employed in the production of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to modulate biological processes. The pyridine ring can also participate in hydrogen bonding and π-π interactions, contributing to its biological activity.

Comparison with Similar Compounds

  • 2,4-Dichlorophenylboronic acid

  • 3-Pyridylmethanol

  • Phenylboronic acid

Uniqueness: 2,4-Dichloro-5-(3-pyridylmethoxy)phenylboronic acid pinacol ester is unique due to its combination of the boronic acid group, the pyridine ring, and the chlorine atoms on the phenyl ring. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3-[[2,4-dichloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BCl2NO3/c1-17(2)18(3,4)25-19(24-17)13-8-16(15(21)9-14(13)20)23-11-12-6-5-7-22-10-12/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHJBIGNZDKEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)Cl)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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